REACTION_CXSMILES
|
[O:1]=[C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[O:5][C:4]2[C:12]([C:15]([O:17]C)=[O:16])=[CH:13][S:14][C:3]1=2.Cl>O1CCOCC1>[O:1]=[C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:9])[F:10])[O:5][C:4]2[C:12]([C:15]([OH:17])=[O:16])=[CH:13][S:14][C:3]1=2
|
Name
|
Compound 4A
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
O=C1C2=C(OC(=C1)C(F)(F)F)C(=CS2)C(=O)OC
|
Name
|
|
Quantity
|
8.4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 75 minutes
|
Duration
|
75 min
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was filtered
|
Type
|
WASH
|
Details
|
washed with dioxane/water 1:1.5 and water
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C2=C(OC(=C1)C(F)(F)F)C(=CS2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.46 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |